![molecular formula C11H11NO3S B14418770 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid CAS No. 81215-33-0](/img/structure/B14418770.png)
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid is an organic compound that features a benzoic acid moiety linked to an azetidinone ring with a methylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid to yield intermediate products, which are then further processed to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of polyphosphoric acid or phosphorus oxychloride (POCl3) for cyclization reactions. The oxidation of methylsulfanyl derivatives using reagents like m-chloroperbenzoic acid or peracetic acid is also a key step in the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid
Cyclization Agents: Polyphosphoric acid, POCl3
Substitution Reagents: Various electrophiles for aromatic substitution reactions
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Substitution Products: Various substituted benzoic acid derivatives
Aplicaciones Científicas De Investigación
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Shares a similar benzoic acid moiety with a methylsulfanyl substituent.
Sulmazole: A cardiotonic drug with a related structure, used in clinical practice.
Uniqueness
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid is unique due to its azetidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
81215-33-0 |
|---|---|
Fórmula molecular |
C11H11NO3S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
2-(2-methylsulfanyl-4-oxoazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H11NO3S/c1-16-10-6-9(13)12(10)8-5-3-2-4-7(8)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) |
Clave InChI |
NBFOSEMSDQQKGG-UHFFFAOYSA-N |
SMILES canónico |
CSC1CC(=O)N1C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


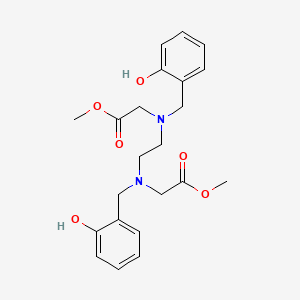


![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
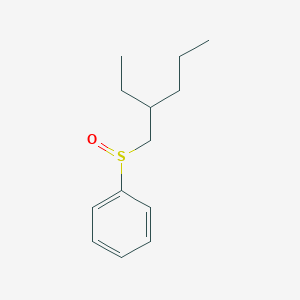
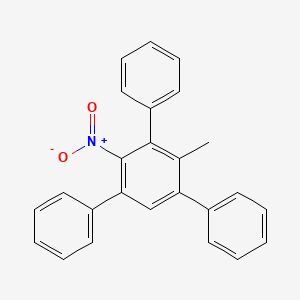

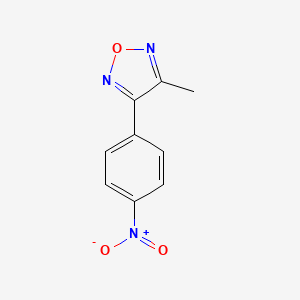
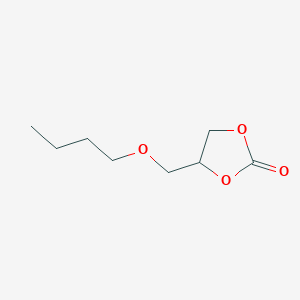
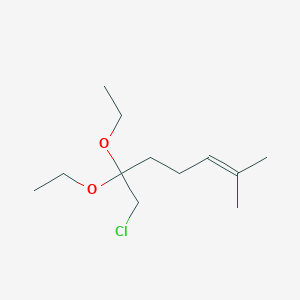

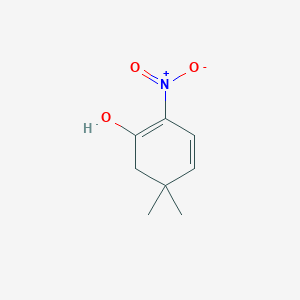

![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
